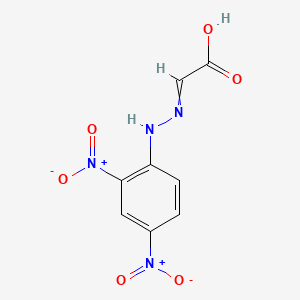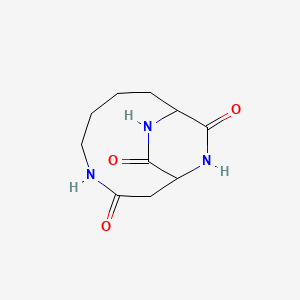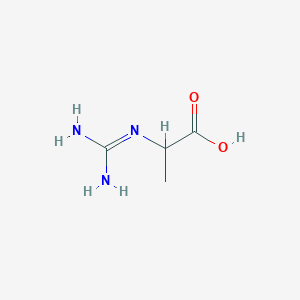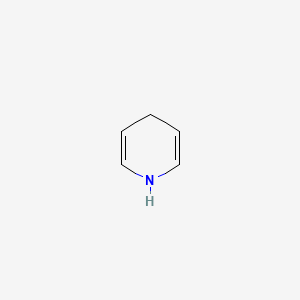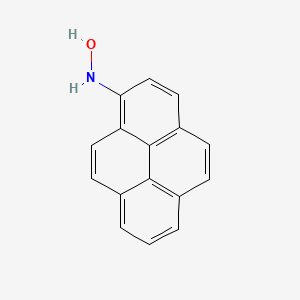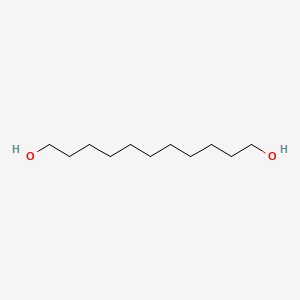
3-Deaza-dhcaa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deaza-dhcaa is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with an amino-imidazopyridine moiety and two hydroxyl groups. Its unique structure makes it an interesting subject for research in medicinal chemistry, particularly in the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deaza-dhcaa typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the amino-imidazopyridine group through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would include rigorous purification steps, such as crystallization and chromatography, to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Deaza-dhcaa can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclopentanone derivatives, while reduction of the amino group may produce various substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Deaza-dhcaa is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Deaza-dhcaa involves its interaction with specific molecular targets, such as enzymes or receptors. The amino-imidazopyridine moiety may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The hydroxyl groups may also play a role in hydrogen bonding and stabilization of the compound within the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1r,2s,3r)-3-(4-Hydroxy-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- (1r,2s,3r)-3-(4-Methyl-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- (1r,2s,3r)-3-(4-Chloro-1h-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
Uniqueness
What sets 3-Deaza-dhcaa apart from similar compounds is its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of both amino and hydroxyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Propriétés
Numéro CAS |
149564-05-6 |
|---|---|
Formule moléculaire |
C11H14N4O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)/t7-,8-,10+/m1/s1 |
Clé InChI |
RUCFKJGLNUIODR-MRTMQBJTSA-N |
SMILES |
C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
SMILES isomérique |
C1C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O |
SMILES canonique |
C1CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Synonymes |
3-deaza-DHCaA 9-(2',3'-dihydroxypentan-1'-yl)-3-deazaadenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



